Cas no 13167-16-3 ((but-3-en-1-yl)cyclopentane)

(but-3-en-1-yl)cyclopentane 化学的及び物理的性質
名前と識別子
-
- butenylcyclopentane
- Cyclopentyl-4-buten-1;
- (but-3-en-1-yl)cyclopentane
- AAAVTDCFEWFTIY-UHFFFAOYSA-N
- EN300-1240850
- AKOS026730875
- 13167-16-3
- 3-Butenylcyclopentane
-
- インチ: InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h2,9H,1,3-8H2
- InChIKey: AAAVTDCFEWFTIY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 124.12500
- どういたいしつりょう: 124.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 78
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.14280
(but-3-en-1-yl)cyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1240850-1000mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1240850-0.5g |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 0.5g |
$1111.0 | 2023-06-08 | ||
Enamine | EN300-1240850-250mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 250mg |
$513.0 | 2023-10-02 | ||
Enamine | EN300-1240850-50mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1240850-2500mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1240850-10000mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 10000mg |
$2393.0 | 2023-10-02 | ||
Enamine | EN300-1240850-0.05g |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 0.05g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1240850-5000mg |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1240850-10.0g |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 10g |
$4974.0 | 2023-06-08 | ||
Enamine | EN300-1240850-1.0g |
(but-3-en-1-yl)cyclopentane |
13167-16-3 | 1g |
$1157.0 | 2023-06-08 |
(but-3-en-1-yl)cyclopentane 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(but-3-en-1-yl)cyclopentaneに関する追加情報
Introduction to (but-3-en-1-yl)cyclopentane (CAS No. 13167-16-3)
(but-3-en-1-yl)cyclopentane, CAS No. 13167-16-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic alkene exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's structure, featuring a cyclopentane ring linked to a but-3-en-1-yl group, provides a versatile platform for further functionalization and exploration in medicinal chemistry.
The< strong>but-3-en-1-yl moiety introduces unsaturation and reactivity, allowing for diverse chemical transformations such as addition, substitution, and coupling reactions. These characteristics are particularly useful in the development of novel drug candidates, where structural diversity is often correlated with improved pharmacological activity. The cyclopentane ring, on the other hand, contributes to the compound's stability and rigidity, which can be advantageous in maintaining the conformational integrity of biologically active molecules.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (but-3-en-1-yl)cyclopentane. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic transformations have been employed to construct the desired framework with high precision. These methods not only enhance yield but also minimize unwanted byproducts, making the compound more accessible for industrial applications.
In the realm of pharmaceutical research, (but-3-en-1-yl)cyclopentane has garnered attention for its potential in developing treatments for various diseases. Its structural motif is reminiscent of natural products known for their biological activity, prompting investigations into its pharmacological properties. For instance, studies have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The cyclopentane ring's ability to mimicsteroid-like structures has also been exploited in designing molecules that interact with specific biological targets.
The< strong>CAS No. 13167-16-3 designation ensures unambiguous identification and regulatory compliance, facilitating its use in both academic and industrial settings. This standardized nomenclature is crucial for ensuring reproducibility and consistency in research experiments. Furthermore, the compound's well-documented physical and chemical properties provide a solid foundation for further exploration.
One of the most intriguing aspects of (but-3-en-1-yl)cyclopentane is its role as a building block in medicinal chemistry. By introducing various functional groups at different positions on the molecule, researchers can generate a library of compounds with tailored properties. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development. The compound's reactivity allows for the creation of diverse scaffolds that can be further optimized through structure-activity relationship studies.
The synthesis of (but-3-en-1-yl)cyclopentane also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop environmentally friendly synthetic routes that reduce waste and energy consumption. For example, catalytic methods that minimize the use of heavy metals and hazardous solvents have been explored. These innovations not only improve sustainability but also enhance the economic viability of producing complex molecules.
Another area where (but-3-en-1-yl)cyclopentane has shown promise is in materials science. Its unique structural features make it a candidate for applications in polymer chemistry and supramolecular assemblies. The compound's ability to form stable complexes with other molecules has been leveraged to create novel materials with enhanced properties such as mechanical strength or optical activity.
In conclusion, (but-3-en-1-yl)cyclopentane (CAS No. 13167-16-3) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its versatile structure and reactivity make it an invaluable tool for synthetic chemists, while its biological relevance underscores its importance in drug discovery efforts. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone of innovation in the chemical sciences.
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